molecular formula C21H20N2O4S2 B3311146 N-(2,4-dimethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946241-96-9

N-(2,4-dimethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3311146
CAS No.: 946241-96-9
M. Wt: 428.5 g/mol
InChI Key: IQXDTNXALTTZSB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 2,4-dimethoxyphenyl substituent and a thioether-linked phenylethyl ketone moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-26-16-8-9-17(19(11-16)27-2)23-20(25)10-15-12-28-21(22-15)29-13-18(24)14-6-4-3-5-7-14/h3-9,11-12H,10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXDTNXALTTZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and anti-inflammatory effects. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SARs), to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 2,4-dimethoxyphenyl group and the 2-oxo-2-phenylethyl thioether moiety contributes to its potential pharmacological properties. The molecular formula can be represented as follows:

Component Value
Molecular FormulaC19_{19}H20_{20}N2_{2}O3_{3}S
Molecular Weight364.44 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar thiazole derivatives. For instance, compounds with thiazole and benzothiazole structures have shown significant activity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The anticancer mechanisms often involve induction of apoptosis and inhibition of cell proliferation.

  • Mechanism of Action :
    • Induction of apoptosis through activation of caspase pathways.
    • Inhibition of DNA synthesis leading to reduced cell viability.
    • Modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Compounds structurally related to this compound have demonstrated efficacy in reducing inflammation markers such as COX-2 and iNOS in various models.

  • Experimental Findings :
    • Significant reduction in pro-inflammatory cytokines.
    • Decreased expression levels of COX-2 and iNOS in RAW264.7 macrophage cells upon treatment with thiazole derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiazole derivatives:

  • Study on Thiazole Derivatives :
    • A study synthesized a series of thiazole derivatives and evaluated their anticancer activity against several cell lines using MTT assays. Results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity (PubMed ID: 23391122) .
  • Anti-inflammatory Effects :
    • Research demonstrated that certain thiazole analogs significantly inhibited the expression of inflammatory mediators in vitro, suggesting potential therapeutic applications for inflammatory diseases (RSC publication) .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications on the chemical structure influence biological activity:

Substitution Effect on Activity
2,4-Dimethoxy groupEnhances anticancer potency
Thiazole ringEssential for biological activity
2-Oxo groupContributes to anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with analogous molecules, focusing on structural features, synthetic routes, and inferred pharmacological properties.

Key Structural and Functional Differences

Core Heterocycles: The target compound uses a thiazole ring, while compound 18 (from ) incorporates a pyrimidinone core. Pyrimidinones are often associated with kinase inhibition, suggesting divergent biological targets compared to pure thiazole derivatives . Compound 5 (–5) combines thiazolidinone and quinazolinone moieties, which are linked to antimicrobial and anti-inflammatory activities. The thiazolidinone ring may enhance hydrogen bonding capacity compared to the target compound’s thioether group .

Substituent Effects :

  • The 2,4-dimethoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to simpler phenyl or thiophene substituents (e.g., compounds in and ) .
  • The trifluoromethyl group in compound 18 () could enhance metabolic stability and target affinity due to fluorine’s electronegativity and hydrophobic effects .

Synthetic Complexity :

  • Compound 5 (–5) requires multi-step synthesis involving hydrazide intermediates and thiocarbonyl-bis-thioglycolic acid, whereas the target compound’s synthesis likely relies on thiol-alkylation, a more straightforward route .
  • N-(4-Phenyl-2-thiazolyl)acetamide () is synthesized via a simple AlCl₃-catalyzed reaction, highlighting the trade-off between structural complexity and synthetic accessibility .

Table 2: Inferred Pharmacological Properties

Compound Potential Activity Rationale Evidence Source
Target Compound Kinase inhibition, antimicrobial Thiazole-acetamide core; dimethoxyphenyl for membrane penetration
Compound 18 () CK1-specific inhibition Pyrimidinone-thiazole hybrid; trifluoromethyl for target binding
Compound 5 (–5) Antimicrobial, anti-inflammatory Thiazolidinone and quinazolinone moieties
N-(4-Phenyl-2-thiazolyl)acetamide () Basic thiazole activity (e.g., antifungal) Minimal substituents limit specificity

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy :

    • Thioether (C–S) and carbonyl (C=O) stretches in the target compound (~1240–1258 cm⁻¹ for C–S; ~1660–1680 cm⁻¹ for C=O) align with similar compounds (e.g., ) .
    • Absence of C=O in triazole derivatives () distinguishes them from acetamide-containing analogs .
  • Solubility and Stability :

    • The 2,4-dimethoxyphenyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., compound 14 in , which has a mercapto group) .
    • Thioether linkages (target compound) are generally more stable than disulfide bonds but less than aryl ethers .

Q & A

Q. What are the key considerations in the multi-step synthesis of N-(2,4-dimethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide?

The synthesis involves sequential reactions to assemble the thiazole ring, introduce thioether linkages, and functionalize aromatic groups. Critical steps include:

  • Thiazole ring formation : Optimizing cyclization conditions (e.g., temperature, solvent polarity) to avoid side products like open-chain intermediates .
  • Thioether linkage : Using catalysts like triethylamine to enhance nucleophilic substitution between thiols and α-halo ketones .
  • Aromatic substitution : Controlling reaction time and stoichiometry when coupling the 2,4-dimethoxyphenyl group to prevent over-alkylation .
    Methodological tools : NMR monitoring of intermediates, HPLC for purity assessment (>95% purity threshold), and FT-IR to confirm functional groups .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to detect impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm methoxy (δ 3.7–3.9 ppm), thiazole protons (δ 7.2–8.1 ppm), and acetamide carbonyl (δ 168–170 ppm) .
    • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₁N₂O₄S₂) with <5 ppm error .
  • X-ray crystallography : For unambiguous structural confirmation; SHELX software is recommended for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Experimental replication : Standardize assays (e.g., MTT for cytotoxicity) across cell lines (e.g., HeLa vs. MCF-7) to isolate variable responses .
  • Data normalization : Use positive controls (e.g., doxorubicin) and account for solvent effects (DMSO concentration ≤0.1%) .
  • Mechanistic profiling : Compare transcriptomic or proteomic data to identify differential target engagement (e.g., apoptosis pathways vs. kinase inhibition) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction .
  • ADMET prediction : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and hepatic clearance .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., with tubulin or topoisomerase II) .

Q. How does the thiazole-thioether moiety influence the compound’s interaction with biological targets?

  • Electrophilic reactivity : The thioether sulfur participates in hydrogen bonding with cysteine residues in enzyme active sites .
  • Conformational rigidity : The thiazole ring restricts rotation, enhancing binding specificity to hydrophobic pockets (e.g., ATP-binding domains) .
  • Redox activity : Thioether oxidation to sulfoxide derivatives may modulate cytotoxicity, requiring stability studies under physiological conditions .

Methodological Challenges and Solutions

Q. What strategies optimize yield in the final coupling step of the acetamide group?

  • Coupling agents : Use HATU or EDCI/HOBt for amide bond formation, reducing racemization risks .
  • Solvent selection : Dichloromethane (DCM) or THF improves solubility of aromatic intermediates .
  • Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

  • SHELXL refinement : Apply TWIN and HKLF5 commands for handling twinned crystals or disordered solvent molecules .
  • Comparative analysis : Overlay crystal structures with DFT-optimized geometries to validate bond angles/rotamers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

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